molecular formula C22H45NO2 B3255870 butan-1-amine;(Z)-octadec-9-enoic acid CAS No. 26094-13-3

butan-1-amine;(Z)-octadec-9-enoic acid

Cat. No.: B3255870
CAS No.: 26094-13-3
M. Wt: 355.6 g/mol
InChI Key: VSRHJGWIUVFJCJ-KVVVOXFISA-N
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Mechanism of Action

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor .

Safety and Hazards

Butylammonium oleate should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Ionic liquids have gained industrial and academic interest for their potential use as ecological solvents to replace traditional volatile solvents . They have been used as potential solvents in many processes, as heat transfer fluids, in nanotechnology, in electrolytic cells and as a media for absorption of CO2 . Future research could focus on exploring more applications of ionic liquids like Butylammonium oleate in various fields.

Properties

CAS No.

26094-13-3

Molecular Formula

C22H45NO2

Molecular Weight

355.6 g/mol

IUPAC Name

butylazanium;(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H2,1H3/b10-9-;

InChI Key

VSRHJGWIUVFJCJ-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCC[NH3+]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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